molecular formula C16H22BrNO4 B14119063 tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate

tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B14119063
M. Wt: 372.25 g/mol
InChI Key: IARFPFYGCHBADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a bromine atom, and a benzo[f][1,4]oxazepine ring

Preparation Methods

The synthesis of tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[f][1,4]oxazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.

    Addition of the hydroxyethyl group: This can be achieved through a nucleophilic substitution reaction using an appropriate hydroxyethyl precursor.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylate group can undergo esterification reactions with alcohols in the presence of acid catalysts.

Scientific Research Applications

Tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyethyl group can influence its binding affinity and specificity towards these targets. The benzo[f][1,4]oxazepine ring structure may also play a role in its biological activity by providing a rigid framework that can interact with biological macromolecules.

Comparison with Similar Compounds

Tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure, which provides multiple functional groups for chemical modifications and potential biological activity.

Properties

Molecular Formula

C16H22BrNO4

Molecular Weight

372.25 g/mol

IUPAC Name

tert-butyl 9-bromo-5-(2-hydroxyethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-8-10-21-14-11(13(18)7-9-19)5-4-6-12(14)17/h4-6,13,19H,7-10H2,1-3H3

InChI Key

IARFPFYGCHBADG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1CCO)C=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.